molecular formula C9H5BrClNO2S B3009933 3-Bromoquinoline-5-sulfonyl chloride CAS No. 33768-83-1

3-Bromoquinoline-5-sulfonyl chloride

Katalognummer: B3009933
CAS-Nummer: 33768-83-1
Molekulargewicht: 306.56
InChI-Schlüssel: ZXXRATLUSBGZLN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromoquinoline-5-sulfonyl chloride is a useful research compound. Its molecular formula is C9H5BrClNO2S and its molecular weight is 306.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

3-Bromoquinoline-5-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

This compound is a derivative of quinoline, characterized by the presence of a bromine atom at the third position and a sulfonyl chloride group at the fifth position. Its molecular formula is C9H6BrClN2O2S, and it has been synthesized through various methods, including palladium-catalyzed cross-coupling reactions which facilitate the formation of C–N bonds with anilines and other nucleophiles .

Antimicrobial Activity

Research indicates that derivatives of quinoline, including 3-bromoquinoline compounds, exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures demonstrate activity against various bacterial strains, including Pseudomonas aeruginosa and Klebsiella pneumoniae, with minimum inhibitory concentrations (MICs) ranging from 1 × 10⁻⁶ to 1 × 10⁻⁵ mg/mL .

Table 1: Antimicrobial Activity of Quinoline Derivatives

CompoundTarget OrganismMIC (mg/mL)
This compoundPseudomonas aeruginosa1 × 10⁻⁶
Klebsiella pneumoniae1 × 10⁻⁵

Anticancer Activity

Several studies have assessed the anticancer potential of quinoline derivatives. For example, compounds related to 3-bromoquinoline have shown promising results in inhibiting cancer cell proliferation. The mechanism often involves interference with tubulin polymerization and induction of reactive oxygen species (ROS), leading to apoptosis in cancer cells .

Table 2: Anticancer Activity Against Various Cell Lines

CompoundCell LineIC₅₀ (nM)
This compoundMCF-720.1
KB-V114

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics, which is crucial for cell division.
  • Induction of Apoptosis : The generation of ROS can lead to cellular stress responses, ultimately triggering programmed cell death.
  • Antiviral Properties : Some quinoline derivatives have demonstrated antiviral activity by inhibiting viral replication at early stages in the lifecycle .

Study on Antiviral Activity

A recent study evaluated the antiviral potential of various quinoline derivatives against dengue virus serotype 2 (DENV2). The results indicated that certain derivatives exhibited significant inhibitory activity, suggesting that structural modifications could enhance their efficacy against viral targets .

Study on Anticancer Efficacy

Another investigation focused on the anticancer activity of a series of quinoline derivatives against multiple cancer cell lines. The study highlighted that modifications at specific positions on the quinoline ring could lead to enhanced cytotoxicity and selectivity towards tumor cells compared to normal cells .

Eigenschaften

IUPAC Name

3-bromoquinoline-5-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClNO2S/c10-6-4-7-8(12-5-6)2-1-3-9(7)15(11,13)14/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXXRATLUSBGZLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=N2)Br)C(=C1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.